molecular formula C27H48O4 B232054 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol CAS No. 18866-87-0

5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol

Cat. No.: B232054
CAS No.: 18866-87-0
M. Wt: 436.7 g/mol
InChI Key: NTIXPPFPXLYJCT-RNUSRIHUSA-N
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Description

5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol is a steroid derivative that belongs to the class of 5beta-cholestanes. It is characterized by the presence of hydroxyl groups at the 3alpha, 7alpha, 12alpha, and 25 positions on the cholestane backbone. This compound is an intermediate in the bile acid synthetic pathway and is secreted into the bile and urine following glucuronidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol typically involves multiple steps starting from cholesterol or its derivatives. One common synthetic route includes the hydroxylation of 5beta-cholestane at the 3alpha, 7alpha, 12alpha, and 25 positions. This can be achieved using specific oxidizing agents and catalysts under controlled conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the synthetic route to improve yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol involves its role as an intermediate in the bile acid synthetic pathway. It is converted to bile acids through a series of enzymatic reactions, which are crucial for the digestion and absorption of dietary fats. The molecular targets include enzymes such as sterol 27-hydroxylase and other hydroxylases involved in bile acid synthesis .

Comparison with Similar Compounds

Similar Compounds

    5beta-Cholestane-3alpha,7alpha,12alpha-triol: Lacks the hydroxyl group at the 25 position.

    5beta-Cholestane-3alpha,7alpha,12alpha,26-tetrol: Has an additional hydroxyl group at the 26 position.

    5beta-Cholestane-3alpha,7alpha,12alpha,24-tetrol: Hydroxyl group at the 24 position instead of the 25 position.

Uniqueness

5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. This distinct structure makes it a valuable intermediate in the synthesis of specific bile acids and other steroid derivatives .

Properties

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O4/c1-16(7-6-11-25(2,3)31)19-8-9-20-24-21(15-23(30)27(19,20)5)26(4)12-10-18(28)13-17(26)14-22(24)29/h16-24,28-31H,6-15H2,1-5H3/t16-,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIXPPFPXLYJCT-RNUSRIHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864861
Record name Cholestane-3,7,12,25-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18866-87-0
Record name 5β-Cholestane-3α,7α,12α,25-tetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18866-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholestane-3,7,12,25-tetrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018866870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholestane-3,7,12,25-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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